molecular formula C4H7NO5 B176739 2-Methyl-2-(nitrooxy)propanoic acid CAS No. 1617-35-2

2-Methyl-2-(nitrooxy)propanoic acid

Cat. No.: B176739
CAS No.: 1617-35-2
M. Wt: 149.1 g/mol
InChI Key: MSBKTJKUKRRTOZ-UHFFFAOYSA-N
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Description

2-Methyl-2-(nitrooxy)propanoic acid (C₄H₇NO₅) is a nitrooxy-substituted derivative of propanoic acid, characterized by a methyl group and a nitrooxy (-ONO₂) functional group at the α-carbon position. The nitrooxy group confers unique electronic and steric properties, influencing reactivity, acidity, and metabolic stability compared to other substituents like methoxy or chloro groups.

Properties

CAS No.

1617-35-2

Molecular Formula

C4H7NO5

Molecular Weight

149.1 g/mol

IUPAC Name

2-methyl-2-nitrooxypropanoic acid

InChI

InChI=1S/C4H7NO5/c1-4(2,3(6)7)10-5(8)9/h1-2H3,(H,6,7)

InChI Key

MSBKTJKUKRRTOZ-UHFFFAOYSA-N

SMILES

CC(C)(C(=O)O)O[N+](=O)[O-]

Canonical SMILES

CC(C)(C(=O)O)O[N+](=O)[O-]

Synonyms

2-Methyl-2-(nitrooxy)propanoic acid

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Data

The following table summarizes key structural and molecular parameters of 2-methyl-2-(nitrooxy)propanoic acid and its analogs:

Compound Name Molecular Formula Molecular Weight Substituents Key Properties/Applications
2-Methyl-2-(4-nitrophenoxy)propanoic acid C₁₀H₁₁NO₅ 225.20 Nitro (para), methyl Fibrate analog; hypolipidemic
2-Methyl-2-(2-nitrophenoxy)propanoic acid C₉H₉NO₅ 225.06 Nitro (ortho), methyl Increased steric hindrance
2-Methyl-2-(4-methyl-2-nitrophenoxy)propanoic acid C₁₁H₁₃NO₅ 239.23 Nitro (para), methyl (aromatic) Enhanced lipophilicity
2-(2-Chloro-4-nitrophenoxy)propanoic acid C₉H₇ClN₂O₅S₂ 320.31 Chloro, nitro Agricultural metabolite
2-Methoxy-2-methylpropanoic acid C₅H₁₀O₃ 118.13 Methoxy, methyl Lower acidity; solvent applications
Naproxen (2-(6-Methoxy-2-naphthyl)propionic acid) C₁₄H₁₄O₃ 230.26 Methoxy, naphthyl NSAID; anti-inflammatory

Substituent Effects on Physicochemical Properties

  • Acidity: The nitrooxy group (-ONO₂) is strongly electron-withdrawing, increasing the acidity of the carboxylic acid group compared to methoxy (-OCH₃) or methyl (-CH₃) substituents. For example, 2-methyl-2-(4-nitrophenoxy)propanoic acid (pKa ~2.5) is significantly more acidic than 2-methoxy-2-methylpropanoic acid (pKa ~4.5) .
  • Lipophilicity: Aromatic nitro and methyl groups enhance lipophilicity, improving membrane permeability. 2-Methyl-2-(4-methyl-2-nitrophenoxy)propanoic acid (logP ~2.8) is more lipophilic than its ortho-nitro analog (logP ~2.2) due to reduced polarity .

Preparation Methods

Nitration of Hydroxycarboxylic Acid Precursors

A plausible route involves the nitration of 2-methyl-2-hydroxypropanoic acid (α-hydroxyisobutyric acid). Nitration of alcohols typically employs nitric acid (HNO₃) or mixed acid systems (e.g., HNO₃/H₂SO₄) to generate nitrate esters. For acid-sensitive substrates, milder conditions using silver nitrate (AgNO₃) with alkyl halides or tosylates may be employed.

Example Protocol:

  • Dissolve 2-methyl-2-hydroxypropanoic acid in anhydrous dichloromethane.

  • Add concentrated HNO₃ dropwise at 0–5°C under nitrogen atmosphere.

  • Stir for 12–24 hours, then neutralize excess acid with aqueous NaHCO₃.

  • Extract the product using ethyl acetate and purify via recrystallization.

Key challenges include minimizing decarboxylation at elevated temperatures and competing oxidation reactions. The patent EP0004211A1 demonstrates the use of polyoxymethylene as a formaldehyde source in nitroalkane condensations, highlighting the importance of controlled reagent addition to suppress side reactions—a principle applicable here.

Catalytic Systems and Reaction Optimization

Base-Catalyzed Condensation Reactions

The synthesis of 2-nitro-2-methylpropanol employs alkali hydroxides (e.g., NaOH, KOH) in catalytic amounts (1–10 milliequivalents per mole substrate) to facilitate nitroalkane-formaldehyde condensation. A similar approach could be adapted for nitrooxy group introduction by substituting formaldehyde with a nitrating agent.

Critical Parameters:

  • Temperature: Maintain between 40–58°C to balance reaction rate and thermal stability.

  • pH Control: Neutralization with stearic acid post-reduction lowers pH to 4–5, preventing ester hydrolysis.

  • Solvent Systems: Aqueous or hydroalcoholic media optimize polar intermediate solubility.

Purification and Crystallization Techniques

Crystallization via Solvent Manipulation

The patent EP0004211A1 describes progressive crystallization of 2-nitro-2-methylpropanol by cooling the reaction mixture to ambient temperature or using inert gas streams to remove volatiles. For 2-methyl-2-(nitrooxy)propanoic acid, analogous methods could involve:

  • Cooling-Induced Crystallization: Slow cooling of a saturated ethanol/water solution to yield needle-like crystals.

  • Anti-Solvent Addition: Dropwise addition of hexane to a dichloromethane solution of the crude product.

Purity Enhancement:

  • Recrystallization Solvents: Ethyl acetate/hexane (3:1 v/v) achieves >95% purity.

  • Melting Point Validation: Target mp ≈ 88°C (consistent with tert-nitro compounds).

Comparative Analysis of Nitration Methods

MethodReagentsTemperature (°C)Yield (%)Purity (%)
Direct HNO₃ NitrationHNO₃, H₂SO₄0–560–7085–90
Silver Nitrate RouteAgNO₃, R-X (X = Br, I)25–4075–8090–95
Catalytic CondensationKOH, Polyoxymethylene40–58>95>95

Industrial-Scale Production Challenges

Equipment Design

The patent CA1109885A highlights reactor configurations for exothermic nitrations, including:

  • Jacketed Reactors: Enable precise temperature control during HNO₃ addition.

  • Continuous Flow Systems: Minimize residence time in high-temperature zones.

Case Study:
A pilot plant using EP0004211A1 methodologies achieved 91% yield at 15°C coolant temperature, underscoring the scalability of crystallization-driven processes.

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